molecular formula C13H12N2OS B1203729 N-Phenyl-N'-3-hydroxyphenylthiourea CAS No. 17073-35-7

N-Phenyl-N'-3-hydroxyphenylthiourea

Cat. No.: B1203729
CAS No.: 17073-35-7
M. Wt: 244.31 g/mol
InChI Key: BTFREYNHBKXMCJ-UHFFFAOYSA-N
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Description

N-Phenyl-N’-3-hydroxyphenylthiourea is an organic compound with the molecular formula C13H12N2OS. It belongs to the class of thiourea derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a phenyl group and a 3-hydroxyphenyl group attached to the thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-N’-3-hydroxyphenylthiourea typically involves the reaction of aniline with 3-hydroxyphenyl isothiocyanate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimal by-products.

Types of Reactions:

    Oxidation: N-Phenyl-N’-3-hydroxyphenylthiourea can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

Mechanism of Action

The antiviral activity of N-Phenyl-N’-3-hydroxyphenylthiourea is attributed to its ability to inhibit the replication of viruses by interfering with their RNA synthesis. The compound targets viral enzymes, preventing the multiplication of the virus within host cells . This mechanism is similar to other thiourea derivatives that exhibit antiviral properties.

Comparison with Similar Compounds

  • N-Phenyl-N’-4-hydroxyphenylthiourea
  • N-Phenyl-N’-4-carboxy-5-hydroxyphenylthiourea
  • γ-Phenylthioureidobutyric acid

Comparison: N-Phenyl-N’-3-hydroxyphenylthiourea is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. For instance, N-Phenyl-N’-4-hydroxyphenylthiourea has a hydroxyl group at the para position, which affects its reactivity and biological properties . Similarly, N-Phenyl-N’-4-carboxy-5-hydroxyphenylthiourea has additional functional groups that enhance its antiviral activity .

Properties

IUPAC Name

1-(3-hydroxyphenyl)-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c16-12-8-4-7-11(9-12)15-13(17)14-10-5-2-1-3-6-10/h1-9,16H,(H2,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFREYNHBKXMCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168935
Record name N-phenyl-N'-3-hydroxyphenylthiourea
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Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17073-35-7
Record name N-(3-Hydroxyphenyl)-N′-phenylthiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17073-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-Phenyl-N'-3-hydroxyphenylthiourea
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Record name 3-Hydroxythiocarbanilide
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Record name N-phenyl-N'-3-hydroxyphenylthiourea
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Record name 1-(3-HYDROXYPHENYL)-3-PHENYL-2-THIOUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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